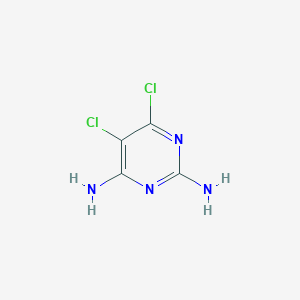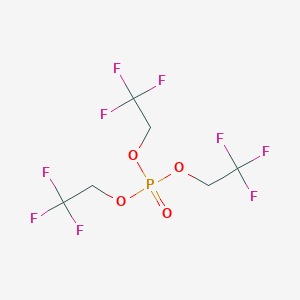
2-Chloro-n,n,5-trimethylpyrimidin-4-amine
Vue d'ensemble
Description
2-Chloro-n,n,5-trimethylpyrimidin-4-amine is a chemical compound with the molecular formula C7H10ClN3 and a molecular weight of 171.63 g/mol . It is a halogenated heterocyclic compound, specifically a pyrimidine derivative, which contains a chlorine atom and three methyl groups attached to the pyrimidine ring .
Méthodes De Préparation
The synthesis of 2-Chloro-n,n,5-trimethylpyrimidin-4-amine typically involves the chlorination of a pyrimidine precursor. One common method includes the reaction of 2,4,6-trimethylpyrimidine with a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus oxychloride (POCl3) under reflux conditions . The reaction is carried out in an inert solvent like dichloromethane or toluene, and the product is purified by recrystallization or column chromatography .
Analyse Des Réactions Chimiques
2-Chloro-n,n,5-trimethylpyrimidin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form more complex structures.
Common reagents used in these reactions include sodium hydride (NaH), potassium carbonate (K2CO3), and palladium catalysts . The major products formed depend on the specific reaction conditions and the nature of the nucleophile or coupling partner .
Applications De Recherche Scientifique
2-Chloro-n,n,5-trimethylpyrimidin-4-amine has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2-Chloro-n,n,5-trimethylpyrimidin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and the nature of the compound’s interactions with biological molecules .
Comparaison Avec Des Composés Similaires
2-Chloro-n,n,5-trimethylpyrimidin-4-amine can be compared with other similar compounds, such as:
6-Chloro-n,n-dimethylpyrimidin-4-amine: This compound has a similar structure but with a different substitution pattern on the pyrimidine ring.
4-Chloro-6-ethyl-n,n-dimethylpyrimidin-2-amine: Another related compound with different substituents on the pyrimidine ring.
2-Chloro-5-fluoro-n-methylpyrimidin-4-amine: This compound contains a fluorine atom in addition to the chlorine atom.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity .
Propriétés
IUPAC Name |
2-chloro-N,N,5-trimethylpyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10ClN3/c1-5-4-9-7(8)10-6(5)11(2)3/h4H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMPXZZNLSYCISQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1N(C)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50187774 | |
| Record name | Pyrimidine, 2-chloro-4-(dimethylamino)-5-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50187774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34171-43-2 | |
| Record name | Pyrimidine, 2-chloro-4-(dimethylamino)-5-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034171432 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyrimidine, 2-chloro-4-(dimethylamino)-5-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50187774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















